molecular formula C22H24N4O4S B14975554 N-(3,4-dimethoxyphenethyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

N-(3,4-dimethoxyphenethyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No.: B14975554
M. Wt: 440.5 g/mol
InChI Key: VYJDFFZXIIPZDE-UHFFFAOYSA-N
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Description

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, a thiazole ring, and an acetamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable thioamide with an α-haloketone under acidic conditions.

    Attachment of the Dimethoxyphenyl Group: This step involves the reaction of the thiazole intermediate with a dimethoxyphenyl ethyl halide in the presence of a base.

    Formation of the Acetamide Group: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction: Influencing signaling pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    2-Thiophenemethylamine: A compound with a similar thiazole ring structure.

    3-(4-Methylphenoxy)propionic acid: Contains a phenyl group similar to the dimethoxyphenyl group.

    2-Hydroxy-2-methylpropiophenone: Shares structural similarities with the acetamide group.

Uniqueness

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H24N4O4S

Molecular Weight

440.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C22H24N4O4S/c1-29-18-9-8-15(12-19(18)30-2)10-11-23-20(27)13-17-14-31-22(25-17)26-21(28)24-16-6-4-3-5-7-16/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,27)(H2,24,25,26,28)

InChI Key

VYJDFFZXIIPZDE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3)OC

Origin of Product

United States

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